molecular formula C9H10ClN B2792031 2-Chloro-4-cyclobutylpyridine CAS No. 1872272-78-0

2-Chloro-4-cyclobutylpyridine

Cat. No.: B2792031
CAS No.: 1872272-78-0
M. Wt: 167.64
InChI Key: IZSKUHYBTFXGTQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of organic compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms such as chlorine, bromine, or iodine. The presence of a halogen atom significantly influences the chemical reactivity of the pyridine ring. The electron-withdrawing nature of the halogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the halogen.

2-Chloro-4-cyclobutylpyridine fits within this class as a di-substituted pyridine. The chlorine atom at the 2-position makes this site susceptible to nucleophilic displacement, a common strategy for introducing a wide range of functional groups. The cyclobutyl group at the 4-position, while less reactive, imparts specific steric and electronic properties to the molecule and any subsequent derivatives. This particular substitution pattern is of interest to medicinal chemists and material scientists who can utilize the reactivity of the chloro-group while leveraging the physical properties conferred by the cyclobutyl moiety. Other related halogenated pyridines include 2-chloro-4-methylpyridine (B103993) and 2-chloro-4-iodopyridine, which also serve as important intermediates in various synthetic applications. sigmaaldrich.com

Historical Development of Pyridine Synthesis Relevant to the Compound

The synthesis of the pyridine ring system has a rich history, with several named reactions forming the bedrock of modern pyridine chemistry. While specific, high-yielding industrial syntheses for this compound are often proprietary, the fundamental approaches to constructing substituted pyridines are well-established.

Historically, methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, have been instrumental in accessing dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.org Another classical method is the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org

More contemporary methods often focus on the modification of pre-existing pyridine rings. For instance, the direct chlorination of pyridine or substituted pyridines can be achieved, though controlling the regioselectivity can be challenging. nih.gov A common strategy to prepare compounds like 2-chloro-4-substituted pyridines involves the synthesis of a corresponding pyridine N-oxide. The N-oxide can be nitrated at the 4-position, followed by reduction of the nitro group to an amino group. google.comgoogle.com Subsequent diazotization and Sandmeyer-type reactions could potentially introduce a cyclobutyl group, although this is a multi-step process. A more direct approach might involve the cross-coupling of a pre-functionalized cyclobutyl reagent with a suitable dihalopyridine, such as 2,4-dichloropyridine, under palladium catalysis. organic-chemistry.org The development of such selective cross-coupling reactions has been a significant advancement in pyridine chemistry.

Significance as a Versatile Synthetic Intermediate and Building Block

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. The reactivity of the 2-chloro substituent allows for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This provides a straightforward entry into a diverse range of 2-substituted-4-cyclobutylpyridines, which can be valuable scaffolds in drug discovery and materials science.

Furthermore, the chlorine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful bond-forming reactions enable the introduction of a wide array of carbon and nitrogen-based substituents at the 2-position, dramatically expanding the molecular diversity accessible from this single building block. For example, a Suzuki coupling could be used to form a C-C bond, linking the pyridine ring to another aryl or alkyl group.

The cyclobutyl group, while generally less reactive, plays a crucial role in defining the steric environment and conformational properties of the final products. In medicinal chemistry, the incorporation of small cycloalkyl groups like cyclobutane (B1203170) can improve metabolic stability, lipophilicity, and binding affinity of a drug candidate. Therefore, this compound serves as a key component for synthesizing molecules with tailored properties for specific biological targets.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS Number 1872272-78-0
Appearance Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Density Not explicitly stated in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSKUHYBTFXGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Cyclobutylpyridine and Its Chemical Precursors

De Novo Synthesis Approaches to the Pyridine (B92270) Core

Cyclization Reactions for Pyridine Ring Formation

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), represent a powerful method for constructing the six-membered pyridine ring. In this approach, a diene containing a nitrogen atom (an azadiene) reacts with a dienophile. The versatility of this method allows for the incorporation of substituents based on the starting materials chosen. For instance, a 1-azadiene or 2-azadiene could be employed, with the reaction's success often depending on the electronic nature of the substituents. Metal-catalyzed [2+2+2] cycloadditions of nitriles with two acetylene units also provide a convergent route to substituted pyridines. Rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes is another modern approach that yields highly substituted pyridines with exceptional regioselectivity. nih.gov

Condensation Reactions for Scaffold Assembly

Classical condensation reactions are foundational in pyridine synthesis. These multi-component reactions assemble the ring from simpler, readily available carbonyl compounds and an ammonia source. acs.org

Hantzsch Dihydropyridine Synthesis : This well-established method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The resulting dihydropyridine intermediate is then oxidized to afford the aromatic pyridine ring. To synthesize a 4-substituted pyridine like the target molecule's precursor, cyclobutanecarboxaldehyde could be used as the aldehyde component.

Bohlmann-Rahtz Pyridine Synthesis : This method provides direct access to the aromatic pyridine ring by reacting an enamine with an α,β-unsaturated ketone. The sequence involves a Michael addition followed by cyclodehydration.

Chichibabin Pyridine Synthesis : In its general form, this reaction involves the condensation of aldehydes, ketones, or their combination in the presence of ammonia. While effective for simple pyridines, it can suffer from low yields for more complex substitution patterns.

Table 1: Comparison of De Novo Pyridine Synthesis Methodologies

Synthesis Method Precursors Intermediate Key Features
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia 1,4-Dihydropyridine Requires subsequent oxidation step.
Bohlmann-Rahtz Synthesis Enamine, α,β-Unsaturated Ketone Open-chain intermediate Directly yields the aromatic pyridine.
[4+2] Cycloaddition Azadiene, Dienophile Cycloadduct Highly convergent; regioselectivity can be controlled by substituents. nih.gov
[2+2+2] Cycloaddition 2x Alkyne, Nitrile Metallacycle Metal-catalyzed, convergent, and atom-efficient.

Introduction and Functionalization of the Cyclobutyl Moiety

A common synthetic strategy involves creating the pyridine ring first and then introducing the C-4 cyclobutyl group. This circumvents potential issues with the stability of cyclobutyl-containing precursors under the conditions of de novo synthesis.

Direct Alkylation and Cycloalkylation Strategies

Achieving regioselective C-4 alkylation on a pyridine ring is a significant challenge due to the innate reactivity of the C-2 and C-6 positions towards many reagents. nih.govnih.gov Modern methods have been developed to overcome this hurdle.

Minisci-Type Reactions with Blocking Groups : The Minisci reaction involves the addition of a radical to an electron-deficient heterocycle. To direct this addition to the C-4 position of pyridine, a temporary blocking group can be installed on the nitrogen atom. A maleate-derived group, for example, can effectively shield the C-2/C-6 positions, enabling decarboxylative alkylation from a carboxylic acid to proceed selectively at C-4. nih.govnih.gov

Mechanochemical C-H Alkylation : A novel approach utilizes mechanochemically activated magnesium metal to mediate the direct C-4 alkylation of pyridines with alkyl halides. organic-chemistry.org This method avoids the need for transition-metal catalysts and offers excellent regioselectivity and broad functional group tolerance. The proposed mechanism involves a radical-radical coupling pathway. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling : Perhaps the most versatile strategy involves the cross-coupling of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with a cyclobutyl organometallic reagent. Reactions like the Suzuki-Miyaura (using a cyclobutylboronic acid or ester), Negishi (using a cyclobutylzinc reagent), or Kumada (using a cyclobutyl Grignard reagent) are well-suited for this transformation. nih.govrsc.orgnih.gov These reactions are typically catalyzed by palladium or nickel complexes and offer high yields and functional group compatibility. nih.govrsc.org

Cyclobutyl Group Formation via Ring Contraction or Expansion

While less direct, the cyclobutyl ring could theoretically be formed from a different-sized ring already attached to the pyridine scaffold.

Ring Contraction : The Favorskii rearrangement is a classic method for contracting a ring by one carbon. researchgate.net A hypothetical route could involve the synthesis of a 4-(2-chlorocyclopentanon-1-yl)pyridine, which upon treatment with a base could undergo a Favorskii-type rearrangement to yield a 4-(cyclobutanecarbonyl)pyridine derivative. This ketone could then be reduced to the target cyclobutyl group.

Ring Expansion : The expansion of a cyclopropylmethyl system to a cyclobutyl ring is also a known carbocation-mediated process. A precursor such as (4-pyridyl)cyclopropylmethanol could be treated with acid to generate a carbocation that rearranges via ring expansion to a cyclobutyl system. wikipedia.orgstackexchange.com Similarly, the Tiffeneau–Demjanov rearrangement of a 1-(4-pyridyl)cyclobutanamine could potentially yield a cyclopentanone, demonstrating the equilibrium between these ring systems. wikipedia.org

Regioselective Chlorination and Halogen Exchange Reactions

The final step in a likely synthetic sequence is the regioselective introduction of a chlorine atom at the C-2 position of the 4-cyclobutylpyridine intermediate. Direct chlorination of pyridine is often unselective and requires harsh conditions. A more controlled and widely used strategy involves the activation of the pyridine ring via N-oxidation. researchgate.netarkat-usa.org

The oxidation of 4-cyclobutylpyridine with an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid yields the corresponding 4-cyclobutylpyridine-N-oxide. arkat-usa.org The N-oxide functionality activates the C-2 and C-4 positions towards electrophilic attack and also provides a handle for subsequent deoxygenative functionalization. researchgate.netyoutube.com

Treatment of the 4-cyclobutylpyridine-N-oxide with a chlorinating/deoxygenating agent like phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride results in the formation of 2-chloro-4-cyclobutylpyridine. youtube.comresearchgate.netwikipedia.org The reaction proceeds with high regioselectivity for the C-2 position. The presence of the alkyl group at C-4 electronically favors substitution at the C-2/C-6 positions, and steric hindrance typically allows for clean monochlorination.

Table 2: Common Reagents for Deoxygenative Chlorination of Pyridine-N-Oxides

Reagent Formula Typical Conditions Notes
Phosphoryl Chloride POCl₃ Reflux, neat or in solvent Widely used, effective, and common. wikipedia.org
Oxalyl Chloride (COCl)₂ CH₂Cl₂, 0 °C to RT Milder conditions, often used for acylation but also effective for chlorination. researchgate.netresearchgate.net
Thionyl Chloride SOCl₂ Reflux Another common and powerful chlorinating agent. youtube.com

An alternative, though less common, route could involve a halogen exchange reaction. If a 2-bromo-4-cyclobutylpyridine were synthesized, the bromine could be exchanged for chlorine. Metal-catalyzed processes, analogous to the Finkelstein reaction for alkyl halides, can facilitate such transformations on aryl systems. frontiersin.org

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic processes that offer high efficiency, selectivity, and functional group tolerance. For a molecule like this compound, catalytic methods are indispensable for the key bond-forming steps.

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they represent a primary strategy for introducing the cyclobutyl group onto the pyridine ring. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium or nickel. rsc.orgnih.govresearchgate.net

The Suzuki-Miyaura coupling is a widely used method that couples an organoboron reagent with an organic halide. In the context of this compound synthesis, this could involve the reaction of a 2-chloro-4-halopyridine with a cyclobutylboronic acid or its derivative. The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be tolerated. researchgate.netlibretexts.org A key challenge can be the reactivity of the chloro-substituent, which is generally less reactive than bromo or iodo groups. wikipedia.org However, the use of specialized ligands, such as bulky electron-rich phosphines, can facilitate the coupling of aryl chlorides. researchgate.net

The Stille coupling utilizes an organotin reagent as the coupling partner. wikipedia.orgnrochemistry.comlibretexts.org For the synthesis of the target molecule, this would entail the reaction of a 2-chloro-4-halopyridine with a cyclobutylstannane reagent. wikipedia.orgorganic-chemistry.org Organostannanes are known for their stability to air and moisture, and the reaction conditions are generally mild. nrochemistry.comlibretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. nrochemistry.comorganic-chemistry.org

The Negishi coupling employs an organozinc reagent, which is known for its high reactivity, often allowing for milder reaction conditions and higher yields compared to other cross-coupling methods. wikipedia.orgorganic-chemistry.org The synthesis of this compound via a Negishi coupling would likely involve the reaction of 2-chloro-4-halopyridine with a cyclobutylzinc halide. wikipedia.orgorgsyn.org This method is particularly advantageous for its ability to form sp²-sp³ carbon-carbon bonds efficiently. wikipedia.orgnih.gov

Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 4-Alkylpyridines.
ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboron (e.g., boronic acids, esters)Palladium complexes (e.g., Pd(PPh₃)₄)Low toxicity of boron reagents; commercially available reagents.Requires a base; can be sensitive to steric hindrance.
StilleOrganotin (e.g., stannanes)Palladium complexes (e.g., Pd(PPh₃)₄)Tolerates a wide range of functional groups; moisture and air stable reagents.Toxicity of tin compounds; difficulty in byproduct removal.
NegishiOrganozincPalladium or Nickel complexesHigh reactivity of organozinc reagents; mild reaction conditions.Organozinc reagents are sensitive to air and moisture.

Direct C-H functionalization has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the starting materials. chemrxiv.orgbeilstein-journals.orgnih.gov For the synthesis of this compound, a C-H functionalization approach could potentially involve the direct coupling of a cyclobutyl source with a 2-chloropyridine (B119429) at the C4-position.

Transition metal catalysts, such as those based on palladium, rhodium, or iridium, are often employed to activate the C-H bond. beilstein-journals.orgnih.gov The regioselectivity of the reaction is a critical aspect, and it is often controlled by directing groups or the inherent electronic properties of the substrate. In the case of 2-chloropyridine, the electronic nature of the ring and the presence of the chloro substituent would influence the position of C-H activation. chemrxiv.org While C-H functionalization of pyridines has been extensively studied, achieving high selectivity at the C4-position can be challenging. nih.gov

Photoredox catalysis utilizes visible light to initiate chemical transformations via single-electron transfer pathways. rsc.orgresearchgate.net This approach can enable reactions that are difficult to achieve through traditional thermal methods. For the synthesis of 4-alkylpyridines, photoredox catalysis could be employed to generate alkyl radicals from readily available precursors, which then add to the pyridine ring. For instance, a cyclobutyl radical could be generated from a corresponding carboxylic acid or halide and subsequently coupled with a pyridine derivative. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Electrocatalysis offers another sustainable approach to organic synthesis by using electricity to drive chemical reactions. This method can minimize the use of chemical oxidants and reductants, thereby reducing waste. In the context of pyridine synthesis and functionalization, electrocatalysis can be applied to generate reactive intermediates or to regenerate catalysts in a catalytic cycle. While still an emerging field, electrocatalytic methods for C-C bond formation and functionalization of heterocycles are gaining increasing attention.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govsemanticscholar.org This includes considerations such as the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. primescholars.comjocpr.comprimescholars.comresearchgate.net

Conducting reactions in the absence of a solvent, or in a solventless system, can significantly reduce the environmental impact of a chemical process. benthamdirect.comtandfonline.comresearchgate.net Solvent-free reactions often lead to higher reaction rates, increased yields, and easier product purification. Microwave irradiation is a common technique used to promote solvent-free reactions by providing efficient and uniform heating. benthamdirect.com For the synthesis of substituted pyridines, various condensation and cyclization reactions have been successfully carried out under solvent-free conditions. benthamdirect.comtandfonline.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.comprimescholars.comresearchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green chemistry as they generate minimal waste. In the synthesis of this compound, synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. C-H functionalization, for instance, is inherently more atom-economical than cross-coupling reactions, which generate stoichiometric amounts of byproducts. rsc.org

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams associated with a chemical process, including solvents, reagents, and energy. This can be achieved through the use of catalytic reactions, which reduce the need for stoichiometric reagents, and by designing processes that allow for the recycling of catalysts and solvents.

Table 2: Green Chemistry Metrics in Synthetic Methodologies.
MethodologyPotential for Solvent-Free ConditionsAtom EconomyWaste Generation
Cross-Coupling ReactionsPossible with specific techniques (e.g., ball milling)Moderate (generates stoichiometric salt byproducts)Moderate to High (reagents, solvents, byproducts)
C-H FunctionalizationOften requires a solvent for catalyst and substrate solubilityHigh (ideally only generates a small molecule byproduct like H₂)Low to Moderate (catalyst, solvents)
Photoredox/ElectrocatalysisTypically requires a solvent for electrochemical cell or light penetrationVariable (depends on the specific reaction)Low (reduces need for chemical oxidants/reductants)
Microwave-Assisted Solvent-Free SynthesisHighHigh (for appropriate reaction types)Low (minimal solvent waste)

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 Cyclobutylpyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Chloro-4-cyclobutylpyridine, owing to the electron-deficient nature of the pyridine ring and the presence of a good leaving group (chloride) at the activated C2 position. quimicaorganica.org The reaction proceeds by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to its displacement. youtube.com The inherent electronic pull of the ring nitrogen makes the C2 and C4 positions electrophilic and thus prime targets for nucleophilic attack. stackexchange.com

Substituent Effects on Reactivity and Regioselectivity

The rate and outcome of SNAr reactions are significantly influenced by the electronic effects of the substituents on the pyridine ring. In this compound, two key substituents are at play:

C2-Chloro Group : This group serves a dual role. Inductively, it is electron-withdrawing, which further enhances the electrophilicity of the C2 carbon to which it is attached. More importantly, it functions as an effective leaving group, which is essential for the substitution reaction to proceed to completion.

C4-Cyclobutyl Group : As an alkyl group, the cyclobutyl substituent is electron-donating through an inductive effect. This effect increases the electron density of the pyridine ring, which slightly deactivates it towards nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429). Electron-donating groups tend to destabilize the negatively charged intermediate formed during the reaction, thereby slowing the reaction rate. nih.govresearchgate.net Conversely, electron-withdrawing groups at positions 3, 4, or 5 generally accelerate SNAr reactions on 2-chloropyridines. nih.gov

The regioselectivity is unambiguous in this case, as the substitution occurs at the carbon bearing the only leaving group, C2. The relative reactivity of 2-chloropyridines in SNAr reactions is highly dependent on the electronic nature of other substituents on the ring.

Substituent at C4-PositionElectronic EffectPredicted Relative SNAr Reactivity
-NO2Strongly Electron-WithdrawingHighest
-CNStrongly Electron-WithdrawingHigh
-HNeutral (Reference)Moderate
-CH3Electron-DonatingLower
-CyclobutylElectron-DonatingLower

Mechanistic Investigations of SNAr Reactions

The mechanism of SNAr reactions on halo-pyridines has been a subject of detailed study. The classical and most widely taught mechanism is a two-step addition-elimination pathway .

Addition Step (Rate-Determining) : A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial. For attack at the C2 (or C4) position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization and favors this pathway. youtube.comstackexchange.com

Elimination Step (Fast) : The aromaticity is restored by the expulsion of the chloride leaving group from the Meisenheimer complex, yielding the final substituted pyridine product.

However, recent computational and kinetic studies have challenged the universality of the two-step mechanism. For many SNAr reactions, particularly those involving electron-deficient heterocycles like pyridine with good leaving groups such as chloride, a concerted mechanism may be operative. In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state, without the formation of a discrete Meisenheimer intermediate.

Electrophilic Aromatic Substitution on the Pyridine Ring

In stark contrast to its reactivity with nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqquora.com This low reactivity stems from two primary factors:

The electronegative nitrogen atom withdraws electron density from the ring carbons, making the ring less nucleophilic than benzene. uoanbar.edu.iqbrainly.in

Under the acidic conditions required for most EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) cation. uoanbar.edu.iq The positive charge on the nitrogen atom dramatically increases its electron-withdrawing effect, further deactivating the ring to attack by an electrophile.

Should an EAS reaction be forced to occur under very harsh conditions, the substitution is directed to the C3 and C5 positions (meta to the nitrogen). This is because the cationic intermediates (Wheland intermediates) resulting from attack at C3 or C5 are less destabilized than those from attack at C2 or C4, which would place a positive charge adjacent to the already electron-deficient nitrogen atom. quimicaorganica.orgaklectures.com

In this compound, the directing effects of the existing substituents would align:

Ring Nitrogen : Directs meta (C3, C5).

C2-Chloro : Directs ortho and para (C3, C5).

C4-Cyclobutyl : Directs ortho (C3, C5).

Organometallic Reactions and Transformations

Organometallic chemistry provides powerful tools to functionalize this compound, primarily by transforming the electrophilic C2 carbon into a nucleophilic center or by using transition metal catalysts to couple it with other organic fragments.

Magnesium-Halogen Exchange and Organolithium Chemistry

A key transformation for this compound is the reversal of polarity (umpolung) at the C2 position. This is commonly achieved through a magnesium-halogen exchange reaction.

Magnesium-Halogen Exchange : Treatment of this compound with a strong Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent, can induce a halogen-metal exchange. researchgate.netresearchgate.net This reaction replaces the chlorine atom with a magnesium-halide group, generating the corresponding pyridyl Grignard reagent, 4-cyclobutylpyridin-2-ylmagnesium chloride. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). The exchange is typically performed at low temperatures to prevent side reactions. sigmaaldrich.comharvard.edu

Organolithium Chemistry : While direct lithiation of the pyridine ring is possible, it typically occurs at the most acidic proton, which would be at C3 or C5. Halogen-metal exchange using organolithiums like n-butyllithium is also possible but can be complicated by competing nucleophilic addition to the pyridine ring. acs.org For these reasons, magnesium-halogen exchange is often the preferred method for generating a C2-organometallic species from 2-chloropyridines.

Palladium-, Nickel-, and Copper-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for C-C and C-heteroatom bond formation, and this compound serves as an excellent electrophilic partner in these transformations.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for coupling aryl chlorides. The Suzuki-Miyaura coupling, which pairs the chloropyridine with a boronic acid or ester, is a prominent example for forming C-C bonds. thieme-connect.comresearchgate.netacs.org Other important palladium-catalyzed reactions include the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines for C-N bond formation). The C2-Cl bond is generally more reactive than a C4-Cl bond in palladium-catalyzed couplings, although selectivity can be controlled by the choice of ligand. nih.gov

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-MiyauraR-B(OH)2 / R-B(OR')2C-C (sp2)Pd(PPh3)4, Pd(OAc)2/SPhos
HeckAlkeneC-C (sp2)Pd(OAc)2/P(o-tol)3
SonogashiraTerminal AlkyneC-C (sp)PdCl2(PPh3)2/CuI
Buchwald-HartwigAmine (R-NH2)C-NPd2(dba)3/Xantphos

Nickel-Catalyzed Reactions : Nickel catalysts are often more cost-effective and can be more reactive for coupling unactivated aryl chlorides. nih.gov They are effective in Suzuki-Miyaura type reactions and are particularly useful in reductive cross-electrophile couplings, where two different electrophiles (e.g., this compound and an alkyl bromide) are coupled in the presence of a metal reductant like manganese or zinc. nih.govthieme-connect.comthieme-connect.com This method avoids the pre-formation of organometallic reagents. nih.gov

Reaction TypeReactantsKey ReagentsProduct
Suzuki-Miyaura2-Cl-Py + R-B(OH)2NiCl2(dppp), Base2-R-Py
Kumada2-Cl-Py + R-MgBrNiCl2(dppe)2-R-Py
Cross-Electrophile Coupling2-Cl-Py + R-BrNiBr2, Ligand, Mn02-R-Py

Copper-Catalyzed Reactions : Copper-catalyzed reactions, often referred to as Ullmann-type reactions, are particularly valuable for forming C-O, C-N, and C-S bonds. organic-chemistry.orgwikipedia.org These reactions typically involve coupling the aryl halide with an alcohol, amine, or thiol, often at elevated temperatures. wikipedia.org While traditionally requiring harsh conditions, modern methods using ligands like phenanthroline or diamines have made the Ullmann condensation milder and more versatile for synthesizing aryl ethers, amines, and thioethers from this compound. nih.gov

Reactivity of the Cyclobutyl Substituent

The cyclobutyl group, while generally less reactive than more strained rings like cyclopropane, possesses inherent ring strain that can be exploited in various chemical transformations. Its reactivity is also influenced by its position on the electron-deficient pyridine ring.

Cyclobutyl Ring Opening and Rearrangement Reactions

The cyclobutyl ring in this compound can potentially undergo ring-opening or rearrangement reactions, typically under conditions that involve high energy input or the formation of reactive intermediates. These reactions are driven by the release of the significant ring strain inherent in the four-membered ring.

Carbocation-Mediated Rearrangements : If a carbocation is formed on the carbon atom adjacent to the cyclobutyl ring (the "benzylic" position of the pyridine system), an alkyl shift can occur. This would lead to a ring-expansion reaction, transforming the cyclobutyl group into a less-strained cyclopentyl carbocation. masterorganicchemistry.com Such a process would result in the formation of a 2-Chloro-4-cyclopentylpyridine derivative.

Radical Reactions : Under radical conditions, the cyclobutyl ring may open. For instance, the oxidation of related N-cyclobutyl benzylamines can proceed via aminium radicals, leading to ring opening or expansion to form pyrrolidine (B122466) derivatives. nih.gov A similar radical-initiated pathway could potentially lead to the opening of the cyclobutyl group on the pyridine scaffold.

Photochemical Rearrangements : Photoredox catalysis can initiate strain-release additions into highly strained systems like bicyclobutanes, which then undergo subsequent rearrangements. nih.gov While this compound is less strained, photochemical activation could provide a pathway for skeletal rearrangements.

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring without altering the pyridine core is a potential pathway for creating derivatives. The carbon atom of the cyclobutyl ring attached to the pyridine is analogous to a benzylic position and is expected to be the most reactive site for side-chain reactions. pearson.com

Potential functionalization reactions include:

Oxidation : The "benzylic" C-H bond is susceptible to oxidation. Depending on the reagents used, this could introduce a hydroxyl or carbonyl group at this position. A Baeyer-Villiger oxidation could then be possible if a ketone is formed, which involves the insertion of an oxygen atom and could lead to an ester or lactone, though this is a multi-step process. wiley-vch.deyoutube.comyoutube.com

Halogenation : Free radical halogenation, typically using N-bromosuccinimide (NBS), could selectively introduce a bromine atom at the carbon adjacent to the pyridine ring. This new functional group would serve as a handle for further synthetic modifications.

Functional Group Interconversions and Derivatization

The chloro-substituent at the C-2 position is the most prominent site for functional group interconversion, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The nitrogen atom on the pyridine ring also offers a site for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is most pronounced at the C-2 and C-4 positions, which are ortho and para to the nitrogen atom. stackexchange.com This electronic property makes the C-2 chloro substituent an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. youtube.comwikipedia.org A wide variety of nucleophiles can displace the chloride, allowing for the synthesis of a diverse range of derivatives. nih.gov The general mechanism involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. wikipedia.org

NucleophileReagent ExampleProduct Class
AmineR₂NH (e.g., Piperidine)2-Amino-4-cyclobutylpyridine
AlkoxideNaOR (e.g., Sodium Methoxide)2-Alkoxy-4-cyclobutylpyridine
ThiolateNaSR (e.g., Sodium Thiophenoxide)2-(Alkyl/Aryl)thio-4-cyclobutylpyridine
HydroxideNaOH / H₂O4-Cyclobutylpyridin-2(1H)-one
CyanideNaCN4-Cyclobutylpyridine-2-carbonitrile

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is also amenable to a host of palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. researchgate.netsigmaaldrich.com For dihalogenated pyridines, the halide at the 4-position is often more reactive, but selective coupling at the C-2 position can be achieved. nsf.govnih.gov

Reaction NameCoupling PartnerBond FormedProduct Class
Suzuki CouplingAr-B(OH)₂C-C (sp²-sp²)2-Aryl-4-cyclobutylpyridine
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)2-Alkynyl-4-cyclobutylpyridine
Buchwald-Hartwig AminationR₂NHC-N2-Amino-4-cyclobutylpyridine
Heck CouplingAlkeneC-C (sp²-sp²)2-Alkenyl-4-cyclobutylpyridine
Stille CouplingOrganostannane (R-SnR'₃)C-C2-Alkyl/Aryl-4-cyclobutylpyridine

Pericyclic Reactions and Rearrangements Involving the Pyridine System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The involvement of the aromatic pyridine system in such reactions is generally limited due to the high energetic cost of disrupting its aromaticity.

Cycloaddition Reactions : The Diels-Alder reaction, a [4π+2π] cycloaddition, typically requires an electron-rich diene. The electron-deficient pyridine ring is a poor diene and does not readily undergo thermal Diels-Alder reactions. While pyridine can sometimes act as a dienophile (the 2π component), this is also uncommon. Photochemical [2+2] cycloadditions are possible with pyridines, but such reactions are not as predictable or common as other transformations.

Electrocyclic Reactions : Electrocyclic reactions involve the intramolecular formation or breaking of a ring. libretexts.org For the aromatic pyridine ring to participate, it would have to lose its aromatic character, which is a highly unfavorable process under thermal conditions. Photochemical electrocyclization has been observed in some six-membered heterocycles, but specific examples involving a 2-chloropyridine scaffold are rare. researchgate.net

Sigmatropic Rearrangements : These reactions involve the migration of a sigma-bond across a π-system. msu.edu While known in heterocyclic chemistry, such as in the Fischer indole (B1671886) synthesis, a simple sigmatropic rearrangement involving the pyridine core of this compound is not an expected pathway under normal conditions.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound involves reactions that change the oxidation state of the pyridine ring or its substituents.

Reduction : The pyridine ring can be reduced both chemically and electrochemically.

Electrochemical Reduction : Pyridine derivatives can undergo electrochemical reduction. umich.edunih.gov The process is often complex and can lead to the formation of dihydropyridines, which may dimerize, polymerize, or undergo ring-opening upon hydrolysis. umich.edu The electron-withdrawing chloro group would be expected to lower the reduction potential, making this compound easier to reduce than pyridine itself.

Catalytic Hydrogenation : The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) ring. However, this typically requires high pressures and temperatures with catalysts like Rhodium or Ruthenium. A significant competing reaction under these conditions is hydrogenolysis, which would cleave the C-Cl bond, replacing the chlorine with hydrogen.

Oxidation : The primary sites for oxidation are the pyridine nitrogen and the cyclobutyl side chain.

N-Oxidation : The nitrogen atom in the pyridine ring can be readily oxidized by peroxy acids, such as m-CPBA, to form the corresponding this compound N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions.

Side-Chain Oxidation : As mentioned in section 3.4.2, the cyclobutyl ring, particularly at the carbon attached to the pyridine, is a potential site for oxidation. nih.gov This can be considered an oxidation of the organic substituent, which is a common type of redox reaction in organic chemistry. youtube.com

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 2-Chloro-4-cyclobutylpyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic arrangement and electronic environment.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning all proton (¹H) and carbon (¹³C) signals, especially for molecules with complex spin systems or overlapping resonances. nih.govwikipedia.org

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring and within the cyclobutyl moiety. For instance, the proton at the C5 position of the pyridine ring would show a cross-peak with the proton at the C6 position. Similarly, the methine proton of the cyclobutyl group would show correlations with the adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org It allows for the direct assignment of each carbon atom that bears protons. For the title compound, the HSQC spectrum would link the pyridine proton signals (at C3, C5, and C6) to their corresponding carbon signals and connect the cyclobutyl protons to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. In the case of this compound, HMBC would show correlations from the cyclobutyl methine proton to the C3 and C5 carbons of the pyridine ring, confirming the attachment point of the substituent. Correlations from the pyridine protons to the chlorinated C2 and the cyclobutyl-substituted C4 would also be observed.

Based on the analysis of related substituted pyridines, the following table presents the expected ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed by these 2D NMR experiments. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on analogous structures and general chemical shift principles.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2-~151.0H3 → C2; H6 → C2
C3~7.15 (d)~123.0H5 → C3; H(cyclobutyl methine) → C3
C4-~158.0H3 → C4; H5 → C4; H(cyclobutyl methine) → C4
C5~7.05 (dd)~120.0H3 → C5; H(cyclobutyl methine) → C5
C6~8.20 (d)~150.0H5 → C6
C1' (methine)~3.50 (quintet)~37.0H(cyclobutyl methylene) → C1'
C2'/C4' (methylene)~2.30 (m)~29.0H(cyclobutyl methine) → C2'/C4'
C3' (methylene)~1.95 (m)~18.0H(cyclobutyl methine) → C3'

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes or rotations around single bonds. nih.gov For this compound, temperature-dependent NMR studies could provide insights into the conformational dynamics of the cyclobutyl ring and the rotational barrier around the C4-C1' bond. The cyclobutyl ring is not planar and undergoes a rapid "puckering" motion. At low temperatures, this motion might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of the methylene groups. Furthermore, DNMR could be used to determine the activation energy for rotation around the bond connecting the cyclobutyl ring to the pyridine ring. nih.gov

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) characterizes molecules in their solid, static forms. emory.edu This technique is sensitive to the local environment and can distinguish between different crystalline polymorphs or between crystalline and amorphous material. By using techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from solid samples. emory.edu For this compound, ssNMR could be used to study the packing of molecules in the crystal lattice and to identify any potential polymorphism, which is critical in materials science and pharmaceutical development.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. lcms.cz For this compound (C₉H₁₀ClN), the expected monoisotopic mass is 167.0502. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.

The presence of chlorine is readily identified by its isotopic pattern; chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum will exhibit two molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 167 and 169, with a relative intensity ratio of approximately 3:1. docbrown.infodocbrown.info

The fragmentation pattern in the mass spectrum provides valuable structural information. For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom. miamioh.edu The fragmentation of this compound would likely involve the following key steps:

Loss of a chlorine radical: The molecular ion ([C₉H₁₀ClN]⁺˙) can lose a chlorine radical to form a cation at m/z 132 ([C₉H₁₀N]⁺).

Loss of ethylene from the cyclobutyl ring: A common fragmentation for cyclobutyl groups is the loss of ethylene (C₂H₄, 28 Da) via retro-[2+2] cycloaddition, leading to a fragment ion.

Loss of the entire cyclobutyl group: Cleavage of the C4-C1' bond can result in the loss of a cyclobutyl radical (C₄H₇˙, 55 Da), leading to a 2-chloropyridine (B119429) cation fragment.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zDescription
[C₉H₁₀³⁵ClN]⁺167.0502Molecular Ion (M)⁺
[C₉H₁₀³⁷ClN]⁺169.0472Molecular Ion (M+2)⁺
[C₉H₁₀N]⁺132.0813[M - Cl]⁺
[C₇H₆³⁵ClN]⁺139.0189[M - C₂H₄]⁺
[C₅H₄³⁵ClN]⁺113.0032[M - C₄H₇]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.).

For this compound, the spectra would be characterized by vibrations from the pyridine ring, the cyclobutyl group, and the C-Cl bond.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands between 1400 and 1600 cm⁻¹. researchgate.net

Cyclobutyl Group Vibrations: The aliphatic C-H stretching vibrations of the cyclobutyl ring are expected just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹). CH₂ scissoring and rocking vibrations would appear in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

C-Cl Vibration: The C-Cl stretching vibration for chloro-aromatic compounds typically appears as a strong band in the 1000-1100 cm⁻¹ region in the IR spectrum.

Table 3: Key Predicted IR and Raman Vibrational Frequencies for this compound Data is predicted based on characteristic group frequencies and analysis of similar molecules. researchgate.netresearchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 2975StrongStrong
Pyridine Ring (C=C, C=N) Stretch1400 - 1600StrongStrong
CH₂ Scissoring (Cyclobutyl)1400 - 1470MediumMedium
C-Cl Stretch1000 - 1100StrongMedium
Ring Breathing/Deformation800 - 1000MediumStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals. For aromatic systems like pyridine, the most common transitions are π → π* and n → π*. researchgate.net

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol or cyclohexane, is expected to show characteristic absorption bands.

π → π Transitions:* These are typically high-intensity absorptions and arise from the promotion of electrons within the conjugated π-system of the pyridine ring. For substituted pyridines, these bands often appear in the 200-280 nm range. acs.orgsielc.com

n → π Transitions:* This transition involves promoting a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital. It is lower in energy and intensity compared to the π → π* transitions and is often observed as a shoulder on the main absorption band, typically above 270 nm.

The presence of the chloro and cyclobutyl substituents will cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima compared to unsubstituted pyridine, reflecting their electronic influence on the aromatic system. acs.org

Table 4: Predicted UV-Vis Absorption Data for this compound Data is predicted based on typical values for substituted pyridines. sielc.comnist.gov

Electronic TransitionPredicted λmax (nm)Description
π → π~260High-intensity absorption related to the pyridine π-system.
n → π~285Low-intensity absorption involving the nitrogen lone pair.

X-ray Crystallography for Absolute Structure and Solid-State Molecular Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, obtaining a single crystal of suitable quality is the prerequisite first step, often achieved through slow evaporation of a saturated solution. nih.gov A successful crystallographic analysis would provide unequivocal evidence of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclobutyl ring relative to the pyridine core.

A hypothetical analysis of the crystal packing of this compound might reveal a herringbone motif, driven by a combination of C-H···N hydrogen bonds and offset π-π stacking. The cyclobutyl groups would likely be oriented to minimize steric hindrance, potentially intercalating with adjacent molecules.

Table 1: Hypothetical Supramolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondC(aromatic)-HN(pyridine)~2.5~150
Hydrogen BondC(aliphatic)-HCl~2.9~140
π-π StackingPyridine Ring CentroidPyridine Ring Centroid~3.6-
Halogen BondC-ClN(pyridine)~3.1~165

Note: This data is illustrative and represents plausible interactions for this molecule.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. A thorough screening for polymorphism of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, pressure). Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be instrumental in identifying and characterizing different polymorphic forms. nih.gov

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, offers a strategy to modify the physicochemical properties of a compound. nih.govnih.gov For this compound, co-formers could be selected based on their ability to form robust supramolecular synthons with the pyridine nitrogen or the chloro substituent. researchgate.net For example, carboxylic acids could form strong O-H···N hydrogen bonds with the pyridine ring. nih.gov

Table 2: Potential Co-formers for this compound and Their Primary Interactions

Co-formerCo-former Functional GroupPrimary Interaction with this compound
Benzoic AcidCarboxylic AcidO-H···N Hydrogen Bond
IsonicotinamideAmide, PyridineN-H···N, C-H···O Hydrogen Bonds
1,4-DiiodotetrafluorobenzeneIodobenzeneC-Cl···I Halogen Bond

Note: This table presents hypothetical co-formers based on principles of crystal engineering.

During crystallographic analysis, it is not uncommon to encounter phenomena such as disorder and twinning, which can complicate structure solution and refinement. scispace.comresearchgate.net Disorder may arise from the static or dynamic positioning of the cyclobutyl ring, which can adopt multiple conformations within the crystal lattice. Twinning occurs when two or more separate crystal domains are intergrown in a specific, symmetrical orientation. researchgate.net Specialized crystallographic software and careful data analysis are required to model the disorder and de-twin the diffraction data to obtain an accurate final structure. scispace.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

While this compound itself is achiral, the introduction of a substituent on the cyclobutyl ring could create a chiral center. For such chiral derivatives, chiroptical spectroscopy, particularly circular dichroism (CD), would be an essential tool for characterizing the enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Each enantiomer of a chiral derivative of this compound would produce a CD spectrum that is a mirror image of the other, allowing for their differentiation and the determination of enantiomeric excess. The appearance and sign of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule. mdpi.com

Advanced Chromatographic Techniques (e.g., HPLC-UV-MS, GC-MS) for Purity and Reaction Monitoring

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors provides a powerful analytical platform. unizwa.edu.om The UV detector allows for quantification based on the chromophoric pyridine ring, while the MS detector provides mass information, confirming the identity of the main peak and any impurities. chromforum.org A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for analyzing volatile compounds. plos.org Given the likely volatility of this compound, GC-MS would be well-suited for its analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, enabling their identification. plos.org

Table 3: Illustrative Chromatographic Data for Purity Analysis of this compound

TechniqueRetention Time (min)UV λmax (nm)Mass (m/z) [M+H]+Purity (%)
HPLC-UV-MS5.8265168.0574>99.5
GC-MS8.2-167.0496>99.5

Note: This data is hypothetical and represents typical results for a pure compound of this nature. The m/z values are based on the molecular formula C9H10ClN. uni.lu

These chromatographic methods are also crucial for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products over time, thereby optimizing reaction conditions. lcms.cz

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

This foundational step involves determining the most stable three-dimensional arrangement of atoms in the molecule. Using methods like Density Functional Theory (DFT), researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. No such optimized geometry has been published for 2-Chloro-4-cyclobutylpyridine.

Analysis of the electronic structure provides insights into a molecule's reactivity and intermolecular interactions. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution, is also a standard output of such studies, highlighting regions prone to electrophilic or nucleophilic attack. This information is currently unavailable for this compound.

Quantum chemical methods can predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) can aid in the experimental characterization of the compound. Predictions of UV-Vis spectra can shed light on its electronic transitions. No such predictive data has been reported for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a molecule with a flexible substituent like a cyclobutyl group, MD simulations would be invaluable for exploring its conformational landscape and understanding how the orientation of the cyclobutyl ring changes in different environments, such as in various solvents. These studies provide a deeper understanding of the molecule's behavior in realistic conditions, but no such simulations have been documented for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of how a molecule like this compound might be synthesized or how it might react with other chemical species. This area of study remains unexplored for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

QSPR studies establish mathematical relationships between the structural features of molecules and their physical, chemical, or biological properties. While QSPR models are often built on datasets of related compounds to predict the properties of new ones, no specific models or predictions have been published that include this compound.

Intermolecular Interaction Studies and Non-Covalent Bonding Analysis

Non-covalent interactions (NCIs) are critical in understanding the condensed-phase behavior of molecules, influencing properties such as boiling point, solubility, and crystal packing. For this compound, a variety of NCIs can be computationally investigated to predict its supramolecular chemistry. These interactions, although weaker than covalent bonds, collectively dictate the macroscopic properties of the substance.

Theoretical studies of intermolecular interactions for this compound would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), often with dispersion corrections to accurately account for van der Waals forces. The Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these interactions.

An NCI plot analysis would reveal regions of space involved in different types of non-covalent interactions. For a dimer of this compound, one would expect to observe several key interactions:

π-π Stacking: The electron-rich pyridine (B92270) ring can interact with the π-system of an adjacent molecule. The presence of the electron-withdrawing chlorine atom and the electron-donating cyclobutyl group would modulate the electron density of the ring, influencing the geometry and strength of this stacking.

Hydrogen Bonding: Although a weak C-H···N hydrogen bond is possible between the cyclobutyl or pyridine ring hydrogens and the nitrogen atom of another molecule, a more significant interaction could be a C-H···Cl hydrogen bond.

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential on the outermost portion (the σ-hole), can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of a neighboring molecule (Cl···N).

Van der Waals Forces: Dispersion forces would be present between the aliphatic cyclobutyl groups of interacting molecules.

The strength of these interactions can be quantified by calculating the interaction energies, which are typically corrected for basis set superposition error (BSSE). A hypothetical breakdown of the calculated interaction energies for a dimer of this compound is presented in the table below. This data is illustrative of what a computational study might reveal.

Interaction TypeContributing MoietiesEstimated Interaction Energy (kcal/mol)
π-π StackingPyridine Ring - Pyridine Ring-2.5 to -4.0
C-H···N Hydrogen BondCyclobutyl C-H - Pyridine N-0.5 to -1.5
C-H···Cl Hydrogen BondPyridine C-H - Chlorine-0.3 to -1.0
Halogen Bond (Cl···N)Chlorine - Pyridine N-1.0 to -2.5
Van der WaalsCyclobutyl - Cyclobutyl-1.5 to -3.0

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from computational studies on intermolecular interactions.

Aromaticity and Electronic Delocalization Characterization

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The pyridine ring in this compound is inherently aromatic. Computational chemistry provides several methods to quantify and characterize this aromaticity.

Nucleus-Independent Chemical Shift (NICS) analysis is a popular magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (or at other points of interest). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. For this compound, NICS calculations would likely be performed at the geometric center of the pyridine ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)). The substituents (chloro and cyclobutyl groups) would be expected to have a minor, but measurable, effect on the NICS values compared to unsubstituted pyridine.

Electron Localization Function (ELF) analysis provides a topographical mapping of electron localization in a molecule. In aromatic systems, ELF analysis reveals a delocalized basin of electron density corresponding to the π-system. For this compound, an ELF analysis would be expected to show a continuous region of high electron localization above and below the plane of the pyridine ring, characteristic of its aromatic nature. The influence of the substituents on the shape and localization of this basin could also be investigated.

A summary of plausible, illustrative computational data for the aromaticity of this compound is presented below, comparing it to benzene and pyridine for context.

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromatic Stabilization Energy (ASE) (kcal/mol)
Benzene-9.7-11.536
Pyridine-8.9-10.828
This compound-8.5-10.226

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends from computational analysis.

These computational approaches provide a detailed picture of the electronic structure and non-covalent interaction landscape of this compound, offering insights that are complementary to experimental findings and crucial for predicting its behavior in various chemical environments.

Applications in Organic Synthesis and Advanced Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring makes 2-Chloro-4-cyclobutylpyridine an excellent starting material for the construction of more complex heterocyclic systems. The chloro group acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles. This reactivity is fundamental to the synthesis of fused pyridine systems and other polycyclic aromatic compounds.

Furthermore, the chloro and cyclobutyl groups provide strategic handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of intricate molecular frameworks. For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce an aryl or heteroaryl group at the 2-position, which can then undergo intramolecular cyclization to form a fused heterocyclic system. The cyclobutyl group, while not directly participating in these reactions, can influence the electronic properties and steric environment of the pyridine ring, thereby affecting reaction outcomes and the properties of the final products.

A representative example of the utility of related 2-chloropyridines in building complex systems is the synthesis of substituted pyridines via Suzuki-Miyaura cross-coupling reactions. The yields of such reactions are often influenced by the nature of the substituents on the pyridine ring.

Table 1: Representative Yields of Suzuki-Miyaura Coupling with 2-Chloropyridine (B119429) Derivatives This table presents data for analogous compounds to illustrate the feasibility of the reaction.

2-Chloropyridine DerivativeCoupling PartnerYield (%)
2,6-DichloropyridineHeptyl Pinacol Boronic Ester85
2,6-Dichloropyridine4-Vinylphenylboronic Acid78
2-Chloro-4-methylpyridine (B103993)Phenylboronic Acid92

Building Block for Pyridine-Based Ligands in Catalysis

Pyridine-containing ligands are of paramount importance in coordination chemistry and homogeneous catalysis, owing to their ability to form stable complexes with a wide range of transition metals. This compound serves as a valuable starting material for the synthesis of novel pyridine-based ligands. The chloro group can be readily displaced by various nucleophiles, including other heterocyclic moieties, to create bidentate and tridentate ligands. For example, reaction with a phosphine-containing nucleophile could yield a phosphinopyridine ligand, a class of ligands known for their effectiveness in various catalytic transformations.

The cyclobutyl group at the 4-position can play a crucial role in tuning the steric and electronic properties of the resulting ligand. This, in turn, influences the coordination geometry, stability, and catalytic activity of the corresponding metal complex. The bulky nature of the cyclobutyl group can create a specific steric environment around the metal center, which can be exploited to achieve high levels of selectivity in catalytic reactions.

Intermediate for Functional Organic Materials

The unique electronic and structural features of the pyridine ring make it an attractive component in the design of functional organic materials. This compound can be utilized as a key intermediate in the synthesis of materials with tailored optical and electronic properties.

Components for Optoelectronic Devices

Through polymerization or incorporation into larger conjugated systems, derivatives of this compound can be used to create materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine nitrogen atom imparts electron-accepting properties, which can be balanced by the introduction of electron-donating groups through reactions at the chloro position. The cyclobutyl group can enhance the solubility and processability of these materials, which is a critical factor for device fabrication.

The photophysical properties of such materials are highly dependent on their molecular structure. The introduction of different substituents allows for the fine-tuning of absorption and emission wavelengths.

Table 2: Representative Photophysical Data for Pyridine-Based Optoelectronic Materials This table presents data for analogous compounds to illustrate the potential properties.

Pyridine Derivative CoreAbsorption Max (nm)Emission Max (nm)Quantum Yield
2,6-Bis(2-thienyl)pyridine3504200.65
2,5-Bis(4-methoxyphenyl)pyridine3404050.72

Scaffolds for Responsive Materials

The pyridine nitrogen atom can act as a binding site for various stimuli, such as protons or metal ions. This property can be harnessed to create responsive or "smart" materials. By incorporating this compound derivatives into polymers or supramolecular assemblies, materials can be designed to change their properties, such as color or fluorescence, in response to external stimuli. The cyclobutyl group can influence the packing and morphology of these materials, which can have a significant impact on their responsive behavior.

Synthesis of Pyridine-Based Molecular Probes and Tools for Chemical Biology Research

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and understanding biological processes. The pyridine ring is a common component of many fluorophores. This compound can be used as a starting point for the synthesis of novel fluorescent probes. The chloro group allows for the attachment of various functionalities, such as recognition moieties for specific biomolecules or groups that modulate the photophysical properties of the probe.

The cyclobutyl substituent can enhance the lipophilicity of the probe, which may improve its cell permeability, a crucial factor for in vivo imaging applications. Furthermore, the steric bulk of the cyclobutyl group can influence the conformation of the probe, potentially leading to environmentally sensitive fluorophores that exhibit changes in their emission in response to their local environment.

Table 3: Representative Photophysical Properties of Pyridine-Based Fluorescent Probes This table presents data for analogous compounds to illustrate the potential properties.

Pyridine-Based FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield
4-(Dimethylamino)styryl-2-methylpyridine4055200.45
2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine3704800.60

Development of Methodologies for Directed Synthesis

The presence of both a chloro and a cyclobutyl group on the pyridine ring makes this compound an interesting substrate for the development of new synthetic methodologies. For example, the interplay between the directing effects of the nitrogen atom and the substituents can be explored in directed C-H functionalization reactions. These reactions allow for the selective introduction of functional groups at specific positions on the pyridine ring, providing a powerful tool for the efficient synthesis of highly substituted pyridines.

Research in this area could focus on developing conditions for the regioselective metalation of the pyridine ring, followed by reaction with various electrophiles. The cyclobutyl group's steric and electronic influence would be a key factor in determining the regioselectivity of such transformations. The development of these methodologies would not only expand the synthetic utility of this compound but also contribute to the broader field of heterocyclic chemistry.

Q & A

Basic Questions

Q. What are the recommended synthesis protocols and purification methods for 2-Chloro-4-cyclobutylpyridine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous pyridine derivatives are synthesized using dichloromethane as a solvent and sodium hydroxide as a base under controlled temperatures (e.g., 20°C for 0.17 hours) . Purification often employs column chromatography or recrystallization, with solvent selection (e.g., toluene or ethyl acetate) critical for yield optimization. Ensure characterization via NMR and mass spectrometry to confirm purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and cyclobutyl integration.
  • IR Spectroscopy : Identifies functional groups like C-Cl bonds (~550 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks).
  • Elemental Analysis : Ensures stoichiometric consistency.
    Reference experimental protocols from analogous compounds (e.g., 4-Chloro-2-phenylpyridine) for baseline comparisons .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H333 precaution) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical advice .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Variable Optimization : Test solvent polarity (e.g., dichloromethane vs. THF), base strength (NaOH vs. K₂CO₃), and reaction time .
  • Catalyst Screening : Explore palladium or copper catalysts for cross-coupling efficiency.
  • Reproducibility Checks : Document all parameters (temperature, stirring rate) per Beilstein Journal guidelines to ensure replicability .

Q. What strategies optimize the introduction of cyclobutyl groups into pyridine derivatives?

  • Methodological Answer :

  • Cyclobutane Precursors : Use cyclobutyl halides (e.g., cyclobutyl bromide) in Ullmann or Buchwald-Hartwig couplings.
  • Ring-Strain Mitigation : Employ low-temperature conditions (<50°C) to prevent ring-opening side reactions.
  • Computational Modeling : Predict steric and electronic effects using DFT calculations to guide substituent placement .

Q. How can contradictory data on the biological activity of this compound analogs be addressed?

  • Methodological Answer :

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify false positives.
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions.
  • Structural Analog Testing : Compare with compounds like ethyl 2-(chloromethyl)pyrimidine-4-carboxylate to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. How should researchers address gaps in toxicity and ecological data for this compound?

  • Methodological Answer :

  • Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies per OECD guidelines.
  • Read-Across Approaches : Infer data from structurally similar compounds (e.g., 2-Amino-4-(4-chlorophenyl) derivatives) while noting limitations .
  • Collaborative Sharing : Publish negative or inconclusive results to refine risk assessments .

Methodological Tables

Synthesis Parameter Example Conditions Reference
SolventDichloromethane
BaseNaOH
Temperature20°C
CatalystPalladium (for cross-coupling)

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